molecular formula C12H16I2O4 B13887385 1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene

Cat. No.: B13887385
M. Wt: 478.06 g/mol
InChI Key: IWBZOJHNFOTVAM-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is an organic compound with the molecular formula C12H16I2O4 and a molecular weight of 478.06 g/mol . This compound is characterized by the presence of two iodine atoms and two 2-methoxyethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of iodine and a suitable catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atoms and 2-methoxyethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is unique due to the specific positioning of the iodine atoms and 2-methoxyethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16I2O4

Molecular Weight

478.06 g/mol

IUPAC Name

1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene

InChI

InChI=1S/C12H16I2O4/c1-15-5-7-17-11-9(13)3-4-10(14)12(11)18-8-6-16-2/h3-4H,5-8H2,1-2H3

InChI Key

IWBZOJHNFOTVAM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1OCCOC)I)I

Origin of Product

United States

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